molecular formula C6H11Br2N3 B7880715 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide

Cat. No.: B7880715
M. Wt: 284.98 g/mol
InChI Key: ZBVHQYIQLWSNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C6H11Br2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-isopropyl-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity. The hydrobromide salt formation is typically carried out in aqueous or alcoholic solutions to facilitate the crystallization of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include pyrazole oxides.

    Reduction Reactions: Products include reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazol-3-amine
  • 4-Bromo-1-ethyl-1H-pyrazol-3-amine
  • 4-Bromo-1-propyl-1H-pyrazol-3-amine

Uniqueness

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-1-propan-2-ylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.BrH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVHQYIQLWSNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.